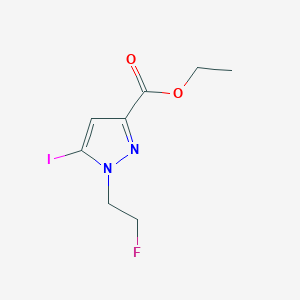![molecular formula C26H27N5O2 B2441435 3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-22-3](/img/structure/B2441435.png)
3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis : The compound is part of a class of purinediones synthesized through various methods, including intramolecular alkylation and reactions with orthocarboxylates, highlighting its versatile chemical synthesis processes (Šimo, Rybár, & Alföldi, 1995).
Structural Features : Transition metal complexes of a similar N2O2 type Knoevenagel condensate Schiff base, synthesized from components including a cinnamyl-pentane-dione, show unique structural features and high conductance values, indicating electrolytic nature (Pandiyan & Raman, 2016).
Chemical Reactivity : Studies on pyrimido-purinediones demonstrate their diverse reactivity, such as the synthesis of 4-alkyl or 4-phenyl derivatives via intramolecular alkylation (Šimo, Rybár, & Alföldi, 1998).
Biological and Pharmacological Applications
DNA Nuclease Activity : Transition metal complexes of related compounds exhibit DNA nuclease activity, suggesting potential applications in genetic research and therapy (Pandiyan & Raman, 2016).
Antimicrobial Activity : The aforementioned complexes also demonstrate significant antimicrobial activities against various bacteria and fungi, indicating potential use in antimicrobial therapies (Pandiyan & Raman, 2016).
Antioxidant Activity : Aminomethylation of related compounds has been studied for antioxidant activity, providing insights into potential applications in oxidative stress-related diseases (Hakobyan et al., 2020).
Ionization and Methylation Reactions : Studies on purine-6,8-diones, including their ionization and methylation reactions, contribute to understanding the chemical behavior of related compounds in biological systems (Rahat, Bergmann, & Tamir, 1974).
Receptor Interaction and Pharmacological Effects
Adenosine Receptor Affinity : A related series of pyrimido-purinediones has been evaluated for adenosine receptor affinities, providing insights into potential neurological or cardiovascular applications (Szymańska et al., 2016).
Cytotoxicity Evaluation : Synthesis of related compounds and evaluation of their cytotoxicity against various tumor cell lines suggest potential applications in cancer research and therapy (Nam et al., 2001).
Eigenschaften
IUPAC Name |
9-(4-ethylphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-3-19-12-14-21(15-13-19)29-17-8-18-30-22-23(27-25(29)30)28(2)26(33)31(24(22)32)16-7-11-20-9-5-4-6-10-20/h4-7,9-15H,3,8,16-18H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGFAMVDWZFXNI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2441352.png)

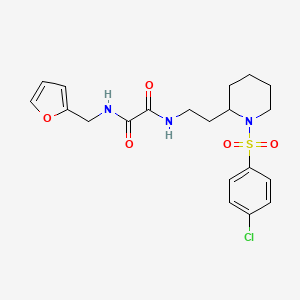
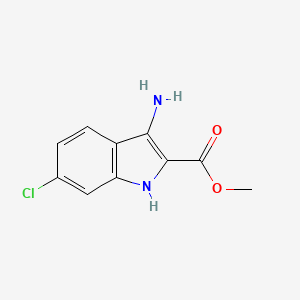
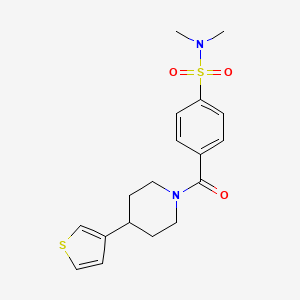

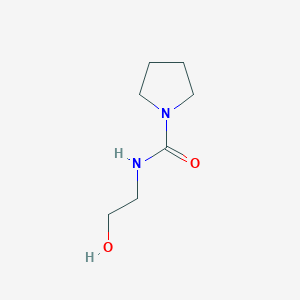
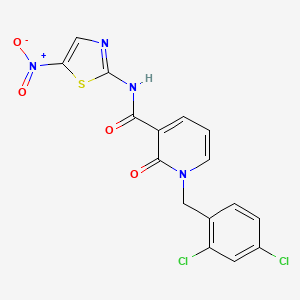
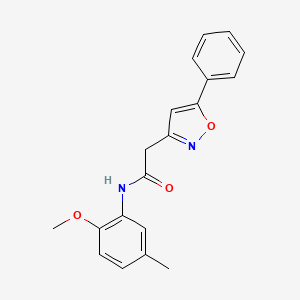
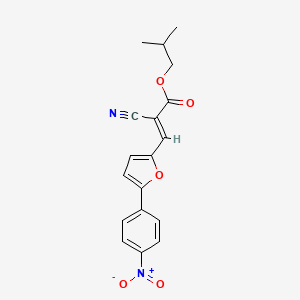
![4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2441369.png)
![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2441370.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)
